1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine
Description
The compound 1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonan-4-amine is a highly chlorinated polycyclic amine with a complex fused-ring structure. Its core framework is derived from pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane (homocubane), a strained hydrocarbon known for its cubane-like geometry . The substitution of nine chlorine atoms and an amine group at the 4-position introduces significant steric and electronic effects, likely enhancing its chemical stability and reactivity compared to non-halogenated analogs.
Properties
CAS No. |
13350-57-7 |
|---|---|
Molecular Formula |
C9H2Cl9N |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,9,9-nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine |
InChI |
InChI=1S/C9H2Cl9N/c10-1-3(12)2(11)5(14)7(16,4(1,13)8(3,5)19)9(17,18)6(1,2)15/h19H2 |
InChI Key |
KCRHNURXNCHJNT-UHFFFAOYSA-N |
Canonical SMILES |
C12(C3(C4(C1(C5(C2(C3(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine typically involves multiple steps, starting with the formation of the pentacyclic core. This can be achieved through a series of cyclization reactions, often using chlorinated precursors. The final step involves the introduction of the amine group, which can be accomplished through nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkyl groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the pentacyclic structure.
Scientific Research Applications
1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of highly chlorinated organic molecules.
Biology: The compound’s stability and unique structure make it useful in studying the interactions between chlorinated compounds and biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorine-containing compounds have shown efficacy.
Industry: It is used in the development of new materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by interfering with protein function.
Comparison with Similar Compounds
Pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane (Homocubane, CAS 452-61-9)
- Structure: A non-chlorinated, fused bicyclic hydrocarbon with a cubane-like geometry.
- Properties : High strain energy due to its fused rings; used as a model for studying strained hydrocarbons .
- Comparison: The absence of chlorine and amine groups in homocubane results in lower molecular weight (C₉H₁₀ vs. C₉HCl₉N) and reduced polarity.
Spiro[4.4]nona-1,3,7-triene (CAS 24430-29-3)
- Structure : A spirocyclic compound with conjugated double bonds.
- Properties : Likely reactive due to unsaturated bonds; applications in organic synthesis .
- Comparison: The spiro structure lacks the dense chlorination and amine functionality of the target compound, leading to divergent reactivity (e.g., susceptibility to addition reactions vs.
6-Oxabicyclo[3.2.2]nonan-4-amine Hydrochloride
- Structure : An oxabicyclo framework with an amine hydrochloride group.
- Properties : The oxygen atom in the ring enhances polarity, and the hydrochloride salt improves solubility .
- Comparison : The oxabicyclo system is less strained than the pentacyclo framework. The hydrochloride form contrasts with the free amine in the target compound, suggesting differences in bioavailability or formulation requirements.
Functional Group Analogs
Benzenamine Derivatives (e.g., 3,4,5-Trimethoxy-N-(1-methylethyl)benzenamine)
- Structure : Aromatic amines with methoxy and isopropyl substituents .
- Properties : Methoxy groups enhance electron density, influencing reactivity in electrophilic substitution.
- Comparison : The chlorinated pentacyclo amine’s aliphatic amine and halogenated framework contrast with aromatic amines, leading to differences in applications (e.g., agrochemicals vs. pharmaceuticals).
Data Table: Key Structural and Hypothetical Properties
| Compound Name | Molecular Formula | Key Features | Potential Applications |
|---|---|---|---|
| 1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[...]-4-amine | C₉HCl₉N | Nine Cl atoms, strained pentacyclo core | Agrochemical intermediates |
| Pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane | C₉H₁₀ | Homocubane framework | Model for strain studies |
| 6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride | C₈H₁₆ClNO | Oxygen heteroatom, hydrochloride salt | Pharmaceutical synthesis |
| 3,4,5-Trimethoxy-N-(1-methylethyl)benzenamine | C₁₂H₁₉NO₃ | Aromatic amine, methoxy groups | Drug discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
